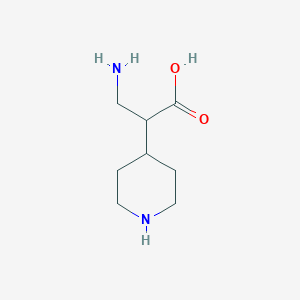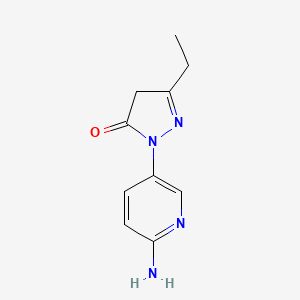![molecular formula C9H15Cl B13202345 [1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)
[1-(Chloromethyl)cyclopropyl]cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Chloromethyl)cyclopropyl]cyclopentane is an organic compound with the molecular formula C9H15Cl It consists of a cyclopentane ring attached to a cyclopropyl group, which is further substituted with a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Chloromethyl)cyclopropyl]cyclopentane typically involves the reaction of cyclopentane with cyclopropylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Chloromethyl)cyclopropyl]cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of cyclopropylmethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amines, ethers, or other substituted derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclopropylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
[1-(Chloromethyl)cyclopropyl]cyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-(Chloromethyl)cyclopropyl]cyclopentane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution or other transformations. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl chloride: Similar structure but lacks the cyclopentane ring.
Cyclopentylmethyl chloride: Similar structure but lacks the cyclopropyl group.
Chloromethylcyclopropane: Similar structure but lacks the cyclopentane ring.
Uniqueness
[1-(Chloromethyl)cyclopropyl]cyclopentane is unique due to the presence of both cyclopropyl and cyclopentane rings, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H15Cl |
|---|---|
Molekulargewicht |
158.67 g/mol |
IUPAC-Name |
[1-(chloromethyl)cyclopropyl]cyclopentane |
InChI |
InChI=1S/C9H15Cl/c10-7-9(5-6-9)8-3-1-2-4-8/h8H,1-7H2 |
InChI-Schlüssel |
JKVAVMFLUOQCPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2(CC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


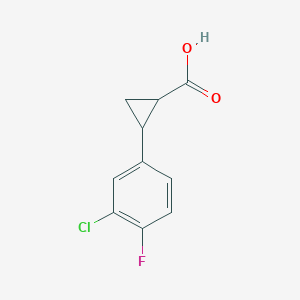
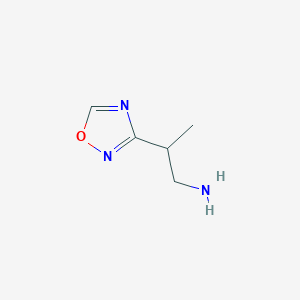
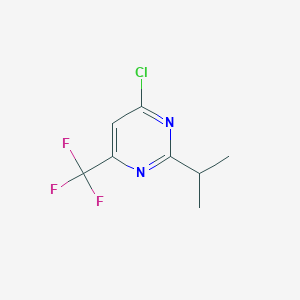
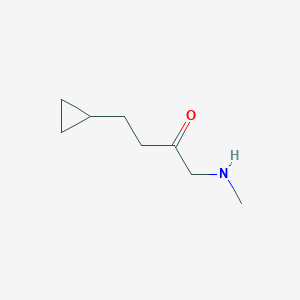
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
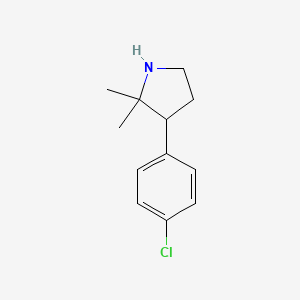
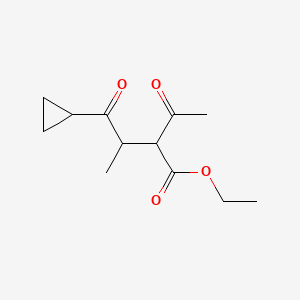
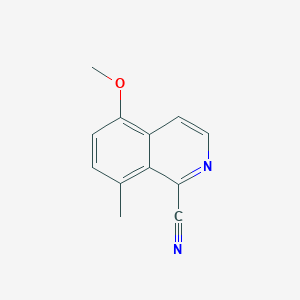
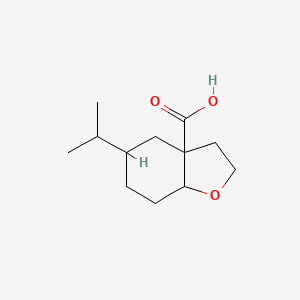
![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
